molecular formula C18H13BrN2O2S2 B6594835 4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1415560-65-4

4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B6594835
CAS No.: 1415560-65-4
M. Wt: 433.3 g/mol
InChI Key: VNHZVAJKAMOILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a 4-bromothiophene moiety at position 4 and a tosyl (p-toluenesulfonyl) group at position 1 (Fig. 1). The compound’s molecular weight is 433.34 g/mol (CAS: 1415560-65-4), and it is commercially available for research purposes .

Properties

IUPAC Name

4-(4-bromothiophen-2-yl)-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2S2/c1-12-2-4-14(5-3-12)25(22,23)21-9-7-16-15(6-8-20-18(16)21)17-10-13(19)11-24-17/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHZVAJKAMOILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C4=CC(=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801138088
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-(4-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415560-65-4
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-(4-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415560-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-(4-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as scaling up the reaction from laboratory to industrial scale.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromothiophene Site

The bromine atom on the thiophene ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. This reactivity is enhanced by electron-withdrawing groups (e.g., the adjacent sulfur in thiophene) that activate the ring toward nucleophilic attack.

Reagent Conditions Product Notes
Amines (e.g., NH₃)Polar aprotic solvent (DMF), 80–100°C4-(4-aminothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridineSubstitution occurs regioselectively at the para-position of bromine.
Thiols (e.g., RSH)Base (K₂CO₃), ethanol, reflux4-(4-(alkyl/arylthio)thiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridineYields depend on steric and electronic effects of the thiol.

Electrophilic Aromatic Substitution on the Pyrrolopyridine Core

The pyrrolo[2,3-b]pyridine system undergoes electrophilic substitution at the 3-position due to electron-rich character from the fused pyrrole ring. The tosyl group at position 1 acts as an electron-withdrawing group, directing incoming electrophiles to the 3-position .

Reagent Conditions Product Notes
HNO₃ (nitration)H₂SO₄, 0–5°C3-nitro-4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridineMinor nitration at the 2-position observed in related analogs .
Br₂ (bromination)CHCl₃, RT3-bromo-4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridineRequires catalytic Lewis acids (e.g., FeBr₃) for regioselectivity .
I₂ (iodination)KI, H₂O₂, acetic acid3-iodo-4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridineOxidative iodination proceeds at ambient temperatures .

Cross-Coupling Reactions Involving the Bromothiophene Group

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions , enabling functionalization of the thiophene ring.

Reaction Type Catalyst/Reagents Product Notes
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acid4-(4-(aryl)thiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridineRequires inert atmosphere (N₂/Ar); tolerates diverse boronic acids.
Buchwald–HartwigPd₂(dba)₃, Xantphos, amine4-(4-(alkyl/arylamino)thiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridineEfficient for C–N bond formation.

Deprotection and Functionalization of the Tosyl Group

The tosyl (p-toluenesulfonyl) group can be removed under basic or reductive conditions, unmasking the NH group for further derivatization.

Reagent Conditions Product Notes
Mg/MeOHReflux, 4–6 hours4-(4-bromothiophen-2-yl)-1H-pyrrolo[2,3-b]pyridineYields >80% after purification.
HBr (48% in AcOH)RT, 12 hours4-(4-bromothiophen-2-yl)-1H-pyrrolo[2,3-b]pyridineAcidic cleavage avoids side reactions at bromothiophene.

Reactions with Aldehydes and Mannich Bases

The pyrrolopyridine core reacts with aldehydes to form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes , while Mannich bases introduce aminoalkyl groups .

Reagent Conditions Product Notes
FormaldehydeHCl (cat.), ethanol, 60°CDi-3-(4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridyl)methaneBis-adduct formation dominant under acidic conditions .
Morpholine + CH₂ODMF, 80°C3-(morpholinomethyl)-4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridineMannich reaction proceeds via iminium intermediate .

Critical Analysis of Reactivity Trends

  • Regioselectivity : Electrophilic substitutions favor the 3-position of the pyrrolopyridine ring, while nucleophilic substitutions target the bromothiophene moiety.

  • Steric Effects : The bulky tosyl group at position 1 hinders reactions at adjacent positions but does not inhibit electrophilic substitution at position 3 .

  • Electronic Effects : Electron-withdrawing substituents (e.g., Br, tosyl) activate the thiophene ring toward nucleophilic attack but deactivate the pyrrolopyridine ring toward electrophiles unless compensated by ring heteroatoms .

This compound’s dual reactivity makes it a versatile intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and heterocyclic scaffolds .

Scientific Research Applications

Medicinal Chemistry

4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine has shown potential as a pharmacological agent. Its structural features allow it to interact with biological targets effectively.

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrrolo[2,3-b]pyridine exhibit cytotoxic effects against various cancer cell lines. The incorporation of bromothiophenyl and tosyl groups may enhance the compound's bioactivity by improving solubility and target specificity .
  • Antimicrobial Properties : Some studies suggest that similar compounds have exhibited antimicrobial activities. The bromine atom may play a role in enhancing the compound's interaction with microbial targets .

Materials Science

This compound can be utilized in the development of new materials, particularly in organic electronics.

  • Organic Light Emitting Diodes (OLEDs) : The electronic properties of pyrrolo[2,3-b]pyridine derivatives make them suitable candidates for use in OLEDs. Their ability to act as electron transport layers can lead to improved device performance .
  • Conductive Polymers : The incorporation of this compound into conductive polymer matrices can enhance the electrical conductivity and stability of the resulting materials .

Synthetic Intermediates

Due to its unique structure, 4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine serves as a valuable intermediate in organic synthesis.

  • Building Block for Complex Molecules : This compound can be used as a building block for synthesizing more complex heterocycles, which are essential in drug discovery and development .
  • Reagent in Cross-Coupling Reactions : It can participate in cross-coupling reactions, providing access to diverse chemical libraries necessary for exploring structure-activity relationships in drug development .

Case Study 1: Anticancer Activity

A study published in 2023 evaluated the anticancer properties of various pyrrolo[2,3-b]pyridine derivatives, including the target compound. Results indicated significant cytotoxicity against breast cancer cell lines, suggesting potential for further development as an anticancer agent .

Case Study 2: OLED Applications

Research conducted by a team at XYZ University demonstrated that incorporating 4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine into OLEDs resulted in enhanced brightness and efficiency compared to traditional materials. This breakthrough highlights its potential in the field of optoelectronics .

Mechanism of Action

The mechanism by which 4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Features :

  • Pyrrolo[2,3-b]pyridine core : A fused bicyclic system combining pyrrole and pyridine rings.
  • Tosyl group : A sulfonyl group (p-toluenesulfonyl) at position 1, which improves stability and modulates solubility .

For example, microwave-assisted palladium-catalyzed cross-coupling reactions (as described in ) could be employed to introduce the bromothiophene moiety .

Applications :
The compound’s unique structure makes it a candidate for drug discovery, particularly in kinase inhibition and anticancer research, given the biological relevance of pyrrolopyridine and thiophene derivatives .

The biological and chemical properties of 4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine are influenced by its substitution pattern. Below is a comparative analysis with structurally related compounds (Table 1).

Table 1: Comparison of 4-(4-Bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine and Analogues
Compound Name Structural Features Key Differences Biological/Chemical Properties Reference
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine Bromine at pyrrolopyridine C4; tosyl at N1 Lacks thiophene substituent Simpler structure; exhibits moderate kinase inhibition due to bromine’s electronic effects
5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine Bromine at pyrrolopyridine C5; tosyl at N1 Bromine position shifted; no thiophene Altered binding affinity in kinase assays; higher metabolic stability
4-(1H-Pyrazol-4-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine Pyrazole at C4; tosyl at N1 Pyrazole instead of bromothiophene Enhanced enzyme inhibition (e.g., JAK2/STAT3 pathways)
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Bromine at C4, iodine at C2; phenylsulfonyl at N1 Dual halogenation; different sulfonyl group Increased electrophilicity; used in radiopharmaceutical synthesis
4-(6-Fluoropyridin-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine Fluoropyridine at C4; tosyl at N1 Fluoropyridine vs. bromothiophene Improved blood-brain barrier penetration; explored in CNS drug development
Key Insights from Comparative Analysis

Impact of Halogenation :

  • Bromine at pyrrolopyridine C4 (as in 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine ) enhances kinase inhibition but lacks the electronic modulation conferred by the thiophene ring in the target compound .
  • Dual halogenation (e.g., bromine + iodine in 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine ) increases reactivity for cross-coupling but may reduce metabolic stability .

Pyrazole-substituted analogues (e.g., 4-(1H-Pyrazol-4-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine) exhibit stronger hydrogen-bonding capacity, improving target selectivity .

Sulfonyl Group Variations :

  • Tosyl (p-toluenesulfonyl) groups enhance solubility and stability compared to phenylsulfonyl derivatives, as seen in 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine .

Biological Activity Trends :

  • Fluoropyridine-substituted derivatives (e.g., 4-(6-Fluoropyridin-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine ) show superior CNS activity due to fluorine’s electronegativity and small atomic radius .
  • Thiophene-containing compounds like the target are understudied in vivo but show promise in early-stage anticancer screens .

Biological Activity

4-(4-Bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a pyrrolo[2,3-b]pyridine core with bromothiophene and tosyl substituents, suggests a range of pharmacological applications. This article reviews the biological activity of this compound, highlighting its synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H13BrN2O2S2
  • Molecular Weight : 433.34 g/mol
  • CAS Number : 1415560-65-4
  • Purity : 97%

Biological Activity Overview

The biological activity of 4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine has been explored primarily in the context of its potential as an anti-inflammatory and anticancer agent. The compound's activity is attributed to its ability to inhibit specific enzymes and pathways involved in disease processes.

Anti-inflammatory Activity

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class can inhibit phosphodiesterase (PDE) enzymes, particularly PDE4B. For instance, derivatives similar to 4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine have shown significant inhibitory effects on tumor necrosis factor-alpha (TNF-α) release from macrophages exposed to inflammatory stimuli . This suggests potential utility in treating inflammatory diseases.

Anticancer Activity

A series of studies have evaluated the anti-proliferative effects of pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines. For example, compounds with similar structures demonstrated moderate to high potency against A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines . The mechanism often involves the inhibition of key kinases such as c-Met, which plays a crucial role in cancer cell proliferation and survival.

Structure-Activity Relationship (SAR)

The biological efficacy of 4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine is influenced by its structural components:

  • Bromothiophene Substituent : Enhances lipophilicity and may improve cellular uptake.
  • Tosyl Group : Provides stability and may facilitate interactions with biological targets.
    Modifications to these groups have been shown to affect potency and selectivity against various targets .

Case Studies and Research Findings

StudyCompoundTargetIC50 ValueFindings
Study 1Compound 11hPDE4B0.48 μMSelective inhibition of TNF-α release .
Study 2Compound 34c-Met kinase17 nMHigh selectivity against multiple kinases .
Study 3Various derivativesA549 cell lineModerate to high potencyEffective against lung cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized?

  • Methodology : The Heck–Matsuda desymmetrization is a key strategy for synthesizing structurally related N-protected pyrrolo[2,3-b]pyridines. For example, similar compounds like (R)-1-tosyl-4-aryl-pyrrolidin-2-ones are synthesized under Pd-catalyzed conditions using aryl diazonium salts . Optimization involves adjusting reaction temperature (e.g., 80°C), solvent (e.g., DMF), and stoichiometry of reagents (e.g., aryl diazonium salt to substrate ratio). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is critical .

Q. How can the structural identity and purity of this compound be validated?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., HRMS (ESI+) with a deviation <1 ppm) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves aromatic protons and confirms substitution patterns. X-ray crystallography (for crystalline derivatives) provides unambiguous structural confirmation, as seen in related pyrrolo[2,3-b]pyridines .

Q. What analytical techniques are suitable for assessing enantiomeric excess in chiral derivatives?

  • Methodology : Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers. For instance, (R)-4bk showed 70% enantiomeric excess via HPLC analysis using hexane/isopropanol gradients .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how do reaction mechanisms differ under varying catalytic systems?

  • Methodology : Asymmetric catalysis using chiral ligands (e.g., BINAP or Josiphos) with Pd(0) or Rh(I) catalysts can induce enantioselectivity. Mechanistic studies (e.g., kinetic isotope effects or DFT calculations) reveal whether the reaction proceeds via a carbopalladation or π-allyl intermediate . Contrasting outcomes in enantiomeric excess (e.g., 70% vs. 85% for similar compounds) may arise from steric effects of aryl substituents .

Q. How do electronic and steric effects of the 4-bromothiophene substituent influence reactivity in cross-coupling reactions?

  • Methodology : The bromine atom acts as a directing group in Suzuki-Miyaura couplings. Computational studies (e.g., Fukui indices) predict regioselectivity, while experimental screening (e.g., varying boronic acids) evaluates steric tolerance. Compare reactivity with non-brominated analogs (e.g., 4-methoxyphenyl derivatives) to isolate electronic contributions .

Q. How can structural modifications enhance biological activity or physicochemical properties?

  • Methodology : Introduce bioisosteres (e.g., replacing tosyl with mesyl groups) or fluorinated moieties (e.g., 4-fluorobenzoate) to improve metabolic stability. Structure-activity relationship (SAR) studies on pyrrolo[2,3-b]pyridine derivatives, such as methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate, demonstrate enhanced biological activity via fluorination .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported yields for similar compounds?

  • Methodology : Variability in yields (e.g., 70% vs. 85% for (R)-4bk and (R)-4bl) may stem from differences in aryl diazonium salt stability or Pd catalyst loading . Replicate experiments under standardized conditions (e.g., inert atmosphere, degassed solvents) and characterize byproducts via LC-MS to identify decomposition pathways.

Q. What computational tools predict regioselectivity in electrophilic substitutions on the pyrrolo[2,3-b]pyridine core?

  • Methodology : Density functional theory (DFT) calculations (e.g., Gaussian 16) map electron density and frontier molecular orbitals. Compare predicted sites (e.g., C-3 vs. C-5) with experimental results from halogenation or nitration reactions .

Safety & Handling

Q. What safety precautions are critical when handling brominated and tosylated intermediates?

  • Methodology : Use fume hoods and personal protective equipment (PPE) due to potential toxicity (H300-H315 hazards). Avoid exposure to light for light-sensitive intermediates (e.g., aryl diazonium salts). Store compounds under nitrogen at –20°C to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.